molecular formula C10H19N3 B13529991 (3-Tert-butyl-1-methyl-1h-pyrazol-5-yl)-n-methylmethanamine

(3-Tert-butyl-1-methyl-1h-pyrazol-5-yl)-n-methylmethanamine

Katalognummer: B13529991
Molekulargewicht: 181.28 g/mol
InChI-Schlüssel: CNFUVJARMHNDAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds have gained significant attention due to their wide range of physiological and pharmacological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine typically involves a two-step process. The first step is the condensation reaction between 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and an aldehyde, such as p-methoxybenzaldehyde, to form an intermediate imine. This reaction is usually carried out under solvent-free conditions at ambient temperature . The second step involves the reduction of the imine intermediate using a reducing agent like sodium borohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert imines to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines.

Wissenschaftliche Forschungsanwendungen

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H19N3

Molekulargewicht

181.28 g/mol

IUPAC-Name

1-(5-tert-butyl-2-methylpyrazol-3-yl)-N-methylmethanamine

InChI

InChI=1S/C10H19N3/c1-10(2,3)9-6-8(7-11-4)13(5)12-9/h6,11H,7H2,1-5H3

InChI-Schlüssel

CNFUVJARMHNDAD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NN(C(=C1)CNC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.